molecular formula C16H12ClN5 B8602571 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile

Cat. No.: B8602571
M. Wt: 309.75 g/mol
InChI Key: BFNPPBDSPBJFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety imparts unique physicochemical properties to the compound, making it a valuable tool in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with 3-benzyl-1H-1,2,3-triazole in the presence of a reducing agent. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize metal ions in catalytic cycles, enhance the binding affinity of ligands to proteins, and modulate the activity of enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile is unique due to the presence of both the benzotriazole and benzonitrile moieties, which confer distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications in various scientific fields .

Properties

Molecular Formula

C16H12ClN5

Molecular Weight

309.75 g/mol

IUPAC Name

2-[(3-benzyltriazol-4-yl)amino]-5-chlorobenzonitrile

InChI

InChI=1S/C16H12ClN5/c17-14-6-7-15(13(8-14)9-18)20-16-10-19-21-22(16)11-12-4-2-1-3-5-12/h1-8,10,20H,11H2

InChI Key

BFNPPBDSPBJFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Benzyl-1H-1,2,3-triazol-5-amine 5a (1.00 g, 5.74 mmol) and 5-chloro-2-fluoro-benzonitrile (892.9 mg, 5.74 mmol) were combined in THF (6 mL) and cooled to −78° C. LiHMDS (6.31 mL of 1 M, 6.31 mmol) was added dropwise and the reaction stirred for 5 min and then allowed to warm to room temperature and subsequently heated at 60° C. for 1 h. The mixture was quenched water and then evaporated and the residue partitioned between EtOAc and 1M HCl, the organic layer separated and concentrated. Trituration of the residue in EtOAc and hexanes afforded 2-[(3-benzyltriazol-4-yl)amino]-5-chloro-benzonitrile as a brown solid (1.06 g, 60%). MS m/z: 310.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
892.9 mg
Type
reactant
Reaction Step Two
Quantity
6.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Four

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